![molecular formula C10H6BrN3S B12934518 6-(3-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole CAS No. 947534-73-8](/img/structure/B12934518.png)
6-(3-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole is a heterocyclic compound that features a unique structure combining an imidazole ring with a thiadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromobenzaldehyde with thiosemicarbazide to form the intermediate, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired compound .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-(3-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization: Formation of additional rings through reactions with suitable reagents.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed depend on the specific reactions. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
6-(3-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(3-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazole Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Benzo[d]imidazo[2,1-b]thiazole Derivatives: These compounds have an additional benzene ring, which can influence their properties and activities.
Uniqueness
6-(3-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole is unique due to the presence of the bromine atom on the phenyl ring, which can significantly impact its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can be exploited in various applications .
Properties
CAS No. |
947534-73-8 |
|---|---|
Molecular Formula |
C10H6BrN3S |
Molecular Weight |
280.15 g/mol |
IUPAC Name |
6-(3-bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole |
InChI |
InChI=1S/C10H6BrN3S/c11-8-3-1-2-7(4-8)9-5-14-6-12-15-10(14)13-9/h1-6H |
InChI Key |
AFSNJAXCACQWAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN3C=NSC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-Fluoro-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide](/img/structure/B12934437.png)
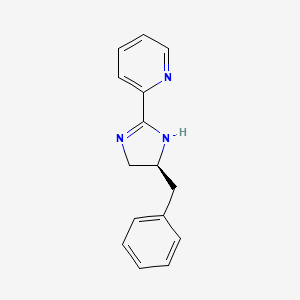
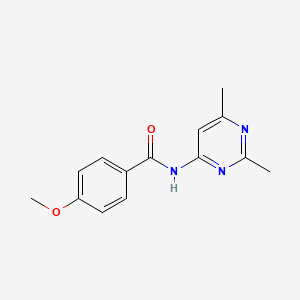
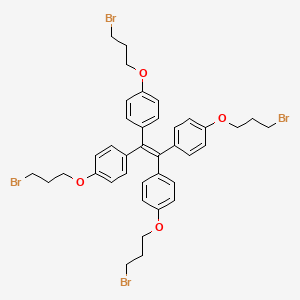
![({6-Amino-5-[(3-nitrobenzene-1-sulfonyl)amino]-4-oxo-1,4-dihydropyrimidin-2-yl}sulfanyl)acetic acid](/img/structure/B12934470.png)
![2-bromo-N-[4-chloro-2-(1H-imidazole-5-carbonyl)phenyl]acetamide](/img/structure/B12934478.png)

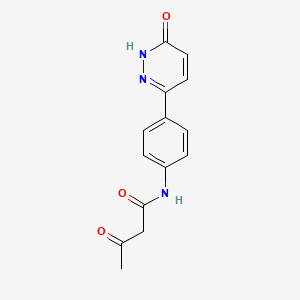
![tert-Butyl (R)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12934490.png)
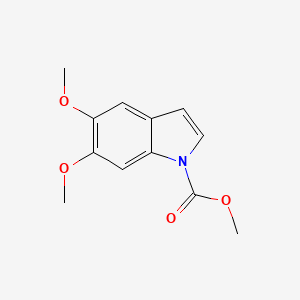


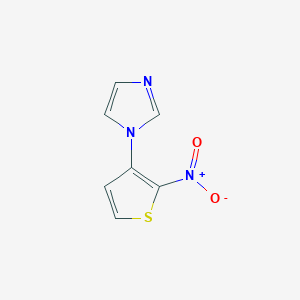
![3-Iodo-6,7,8,9-tetrahydro-11H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11-one](/img/structure/B12934535.png)
